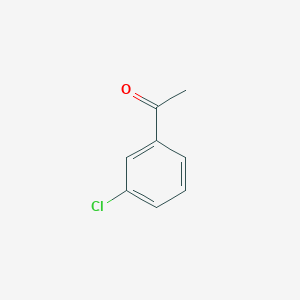

3'-Chloroacetophenone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJBXKHMMQDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059182 | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-02-5 | |

| Record name | 1-(3-Chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 3 Chloroacetophenone

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. chemie-brunschwig.ch These methods are particularly useful for constructing complex aromatic ketones like 3'-Chloroacetophenone (B45991) from simpler precursors.

A prominent strategy for synthesizing aryl ketones involves the cross-coupling of arylboronic acids with suitable coupling partners. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely recognized and versatile method for creating carbon-carbon bonds. chemie-brunschwig.ch This approach is valued for its mild reaction conditions and the stability and low toxicity of the boronic acid reagents. chemie-brunschwig.ch

Research has demonstrated the successful synthesis of aryl ketones via a nickel-catalyzed coupling reaction. In one specific method, this compound was synthesized from 3-Chlorophenylboronic acid. chemicalbook.com The reaction was carried out in an autoclave using a nickel(II) bromide diglyme (B29089) complex and 1,10-Phenanthroline (B135089) as the catalytic system, with sodium bicarbonate as the base. chemicalbook.com This process achieved a high yield, showcasing the efficacy of nickel catalysis in this transformation. chemicalbook.com

Table 1: Nickel-Catalyzed Synthesis of this compound from 3-Chlorophenylboronic Acid chemicalbook.com

| Reactant | Catalyst System | Base | Solvent/Reagent | Temperature | Time | Yield |

| 3-Chlorophenylboronic acid | NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%) | NaHCO₃ (2.0 equiv) | Water, Alkyl nitrile | 100 °C | 5 h | 73% |

While this specific example utilizes a nickel catalyst, palladium-based systems are also extensively used for coupling aryl chlorides with boronic acids, often accelerated by microwave heating to reduce reaction times significantly. nih.govbeilstein-journals.org

Another synthetic route utilizes 3-Chlorophenylacetylene as a key starting material. chemicalbook.comguidechem.com The transformation of an alkyne to a ketone is a fundamental reaction in organic chemistry, typically achieved through the hydration of the carbon-carbon triple bond.

This method involves the Markovnikov addition of water across the alkyne, which can be catalyzed by various acids or metal salts. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. In the case of 3-Chlorophenylacetylene, hydration would yield this compound. While the direct conversion of m-chloroacetophenone to m-chlorophenylacetylene has been described, the reverse reaction represents a viable pathway for the synthesis of the target ketone. dss.go.th

Electrophilic Acylation Methods

Electrophilic aromatic substitution is a classical and widely employed method for introducing functional groups to aromatic rings. The Friedel-Crafts acylation, in particular, is a direct and effective route for the synthesis of aromatic ketones. masterorganicchemistry.com

This reaction involves the acylation of an aromatic ring, such as chlorobenzene (B131634), with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.comsmolecule.com To synthesize this compound, chlorobenzene is treated with an acetylating agent like acetyl chloride or acetic anhydride. smolecule.comguidechem.com A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to activate the acylating agent, forming a highly electrophilic acylium ion. masterorganicchemistry.com The aromatic ring then attacks this electrophile, and subsequent loss of a proton restores aromaticity, yielding the final ketone product. The reaction is typically directed to the ortho and para positions due to the directing effect of the chlorine substituent; however, the meta product, this compound, can be formed and subsequently isolated.

Table 2: Representative Friedel-Crafts Acylation for Chloroacetophenone Synthesis masterorganicchemistry.comsmolecule.comguidechem.com

| Aromatic Substrate | Acylating Agent | Catalyst | Key Features |

| Chlorobenzene | Acetyl chloride | Aluminum chloride (AlCl₃) | Forms an electrophilic acylium ion intermediate. |

| Chlorobenzene | Acetic anhydride | Antimony trichloride | An alternative Lewis acid and acylating agent system. guidechem.com |

The Friedel-Crafts acylation is a powerful tool, though it has limitations, such as the requirement for more than stoichiometric amounts of the catalyst and the potential for side reactions if the substrate is highly deactivated. masterorganicchemistry.comgoogleapis.com

Reactivity and Reaction Mechanisms of 3 Chloroacetophenone

Condensation Reactions

The carbonyl group of 3'-Chloroacetophenone (B45991) is a key functional group that readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. In this reaction, this compound serves as the ketone component. The generally accepted mechanism begins with a base, such as sodium hydroxide (B78521) (NaOH), abstracting an acidic α-hydrogen from the methyl group of this compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate subsequently undergoes dehydration to yield the final chalcone product.

These chalcone derivatives are of significant interest as they are precursors for flavonoids and possess a range of pharmacological activities.

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Aldehyde Reactant | Base/Catalyst | Product |

|---|---|---|

| Benzaldehyde (B42025) | NaOH | 1-(3-chlorophenyl)-3-phenyl-2-propen-1-one |

| 4-Chlorobenzaldehyde | NaOH | 1-(3-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one |

| 3-Bromobenzaldehyde | NaOH | 1-(3-chlorophenyl)-3-(3-bromophenyl)-2-propen-1-one |

Formation of Oxazole (B20620) Derivatives

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. One of the classic methods for their synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.comsynarchive.com To utilize this compound in this synthesis, it must first be converted into a suitable 2-acylamino-ketone precursor.

This transformation can be initiated by the α-halogenation of this compound, for instance, to yield 2-bromo-3'-chloroacetophenone. This intermediate can then react with the salt of an amide to form the 2-acylamino-ketone. In the presence of a dehydrating agent such as sulfuric acid or polyphosphoric acid, this intermediate undergoes intramolecular cyclization to form the substituted oxazole ring. ijpsonline.com This pathway provides a route to 2,5-disubstituted oxazoles where one of the substituents is the 3-chlorophenyl group derived from the starting ketone.

Hydrazone and Semicarbazone Formation

Like other ketones, this compound reacts with hydrazine (B178648) derivatives to form hydrazones and with semicarbazide (B1199961) to form semicarbazones. These reactions involve the nucleophilic attack of the terminal nitrogen atom of the hydrazine or semicarbazide on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent ketone. The formation of this compound semicarbazone is a documented reaction for this compound.

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation is significant, particularly when achieved with high stereoselectivity, as it produces chiral alcohols that can serve as valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Bioreduction Pathways (e.g., Saccharomyces cerevisiae B5 mediated)

Bioreduction utilizes enzymes from microorganisms to perform chemical transformations. The reduction of this compound has been studied using the yeast strain Saccharomyces cerevisiae B5. chemsrc.comchemicalbook.com This biocatalyst has demonstrated the ability to reduce the ketone to the corresponding chiral alcohol, (R)-1-(3-chlorophenyl)ethanol, with high stereoselectivity. chemsrc.com Whole-cell biocatalysis is advantageous as the yeast cells contain the necessary enzymes and can regenerate the required cofactors (like NADPH) internally, often by using a simple co-substrate such as glucose.

Research has shown that Saccharomyces cerevisiae B5 exhibits both high reduction activity and excellent stereoselectivity for this transformation. chemsrc.com

Table 2: Bioreduction of this compound

| Biocatalyst | Product | Stereoselectivity |

|---|---|---|

| Saccharomyces cerevisiae B5 | (R)-1-(3-chlorophenyl)ethanol | High |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the two existing substituents: the chloro group (-Cl) and the acetyl group (-COCH₃). Both of these groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. However, they have conflicting directing effects. chemistrytalk.orgorganicchemistrytutor.com

The chloro group is an ortho, para-director due to the resonance effect of its lone pairs, which can donate electron density to the ring at these positions. ck12.org Conversely, the acetyl group is a strong deactivating group and a meta-director because its carbonyl group withdraws electron density from the ring, particularly from the ortho and para positions.

When both groups are present, the position of the incoming electrophile is determined by their combined influence. The acetyl group is at position 1, and the chloro group is at position 3.

Acetyl group (-COCH₃) directs incoming electrophiles to positions 3 and 5 (meta). Since position 3 is already occupied, it directs towards position 5.

Chloro group (-Cl) directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).

The powerful deactivating and meta-directing effect of the acetyl group generally dominates. Therefore, substitution is most likely to occur at a position that is meta to the acetyl group. The chloro group, while deactivating, is less influential than the acetyl group. Consequently, electrophilic substitution, such as nitration, is expected to occur primarily at the 5-position, which is meta to the acetyl group and ortho to the chlorine atom. An analogous reaction is the nitration of acetophenone (B1666503), which yields primarily m-nitroacetophenone under controlled, low-temperature conditions. orgsyn.org

Nitration Processes

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring through an electrophilic aromatic substitution mechanism. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the nitration is dictated by the directing effects of the two substituents already present on the benzene ring: the acetyl group (-COCH₃) and the chlorine atom (-Cl).

Acetyl Group: The acetyl group is a meta-director and a strong deactivating group due to its electron-withdrawing nature through both resonance and inductive effects. It reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack. automate.video

Chlorine Atom: The chlorine atom is an ortho-, para-director. While it is an electron-withdrawing group (deactivating) via induction, its lone pairs of electrons can be donated into the ring through resonance, stabilizing the intermediate carbocation (sigma complex) when the attack occurs at the ortho and para positions.

In this compound, these two groups present conflicting directing effects. The strong meta-directing influence of the acetyl group typically dominates. The acetyl group at position 1 directs incoming electrophiles to position 5, while the chlorine at position 3 directs to positions 2, 4, and 6. Experimental studies on the nitration of similarly substituted benzenes indicate that the powerful deactivating and meta-directing nature of the acetyl group is the primary determinant of the product distribution. The reaction primarily yields 3-chloro-5-nitroacetophenone.

Table 1: Regioselectivity in the Nitration of this compound

| Reagents | Major Product | Substitution Position |

|---|

Note: The table presents the principal isomer formed based on established directing effects in electrophilic aromatic substitution.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling Investigations

This compound serves as a substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org As an aryl chloride, this compound is generally less reactive than the corresponding aryl bromides or iodides, often necessitating more specialized and highly active catalyst systems to achieve efficient coupling. yonedalabs.com

Research has demonstrated the successful coupling of chloroacetophenone isomers with various arylboronic acids. These reactions typically employ a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. arkat-usa.orgharvard.edu The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. organic-chemistry.org

A representative reaction involves coupling this compound with an arylboronic acid, such as phenylboronic acid, to form 3-acetylbiphenyl (B1295732) derivatives. The choice of ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side reactions. Water has been explored as a green solvent for these couplings. arkat-usa.org

Table 2: Example Conditions for Suzuki-Miyaura Coupling of a Chloroacetophenone Analog

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product |

|---|

Data adapted from studies on 4-chloroacetophenone, demonstrating the viability of coupling for this class of compounds. arkat-usa.org

Other Notable Transformations

Conversion to Quinoxalines

This compound can be utilized as a precursor for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. acgpubs.orgrsc.org The most common route to quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. nih.gov

To convert this compound into a suitable reactant for this synthesis, it must first be transformed into a 1,2-dicarbonyl species, specifically an α-ketoaldehyde (phenylglyoxal). This can be achieved through oxidation of the acetyl group. Reagents such as selenium dioxide (SeO₂) are traditionally used for this type of oxidation.

Once the 1-(3-chlorophenyl)glyoxal is formed, it can be directly condensed with an ortho-phenylenediamine in a cyclocondensation reaction to yield the corresponding 2-aryl-quinoxaline derivative. This reaction is often catalyzed by acid and proceeds with the loss of two molecules of water. ias.ac.in

Reaction Scheme:

Oxidation: this compound is oxidized to 1-(3-chlorophenyl)glyoxal.

Cyclocondensation: The resulting glyoxal (B1671930) derivative reacts with o-phenylenediamine (B120857) to form 2-(3-chlorophenyl)quinoxaline.

This two-step process provides an effective pathway to highly substituted quinoxaline (B1680401) structures starting from readily available acetophenones. organic-chemistry.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nitric acid |

| Sulfuric acid |

| Nitronium ion |

| 3-Chloro-5-nitroacetophenone |

| Palladium |

| Phenylboronic acid |

| Cesium carbonate |

| 4-Chloroacetophenone |

| 4-Acetylbiphenyl |

| 3-Acetylbiphenyl |

| Quinoxaline |

| Selenium dioxide |

| 1-(3-chlorophenyl)glyoxal |

| o-Phenylenediamine |

Synthesis and Characterization of 3 Chloroacetophenone Derivatives

Chalcone (B49325) Derivatives Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for various heterocyclic compounds. They are primarily synthesized through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed aldol (B89426) condensation of an aromatic ketone with an aromatic aldehyde. scispace.comresearchgate.netyoutube.com In the context of 3'-Chloroacetophenone (B45991), it serves as the ketone component, reacting with various substituted benzaldehydes.

The reaction is typically carried out in a solvent such as ethanol (B145695), with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) acting as the catalyst. youtube.com The base deprotonates the α-carbon of the this compound, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. youtube.com The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization from a suitable solvent like ethanol. jetir.org

| Ketone Reactant | Aldehyde Reactant | Catalyst/Solvent | Resulting Chalcone Derivative | Ref. |

| 3'-Chloro-4'-Methyl Acetophenone (B1666503) | 4-Nitrobenzaldehyde | Ethanolic KOH | 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) | orientjchem.org |

| 4'-Chloroacetophenone (B41964) | Benzaldehyde (B42025) | NaOH (solid) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

| Acetophenone | 4-Chlorobenzaldehyde | NaOH / Ethanol | 4-Chloro Chalcone | jetir.org |

Heterocyclic Systems Derived from this compound

The chalcones synthesized from this compound are versatile intermediates for constructing various five- and six-membered heterocyclic rings.

Isoxazole (B147169) and its partially saturated analogue, isoxazoline (B3343090), are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. A common synthetic route to these systems involves the cyclization of chalcone derivatives with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). researchgate.netnih.govnih.gov

The reaction proceeds by the nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone's α,β-unsaturated carbonyl system, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. orientjchem.org The reaction conditions can be varied, often involving refluxing the reactants in a solvent like ethanol in the presence of a base such as potassium hydroxide or an acid like glacial acetic acid to facilitate the cyclization. nih.govajpp.in

| Chalcone Precursor | Reagent | Conditions | Resulting Heterocycle | Ref. |

| 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) | Hydroxylamine Hydrochloride | Not specified | Iso-oxazoline derivative | orientjchem.org |

| Substituted Chalcones | Hydroxylamine Hydrochloride | Ethanol, Acetic Acid, Reflux 5-6 hr | Chloro-substituted isoxazoline derivatives | ajpp.in |

| Substituted Chalcones | Hydroxylamine Hydrochloride | Ethanol, 40% KOH, Reflux 12 hr | Substituted isoxazole derivatives | nih.gov |

Pyrazole (B372694) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazoles and their reduced forms, pyrazolines, can be synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) (N₂H₄) or its derivatives, such as phenylhydrazine. thepharmajournal.comnih.gov

The synthesis involves the condensation of the hydrazine with the carbonyl group of the chalcone, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the formation of the pyrazoline ring. dergipark.org.tr The reaction is typically conducted in a solvent like ethanol or glacial acetic acid, often with heating under reflux to drive the reaction to completion. thepharmajournal.comresearchgate.net

| Chalcone Precursor | Reagent | Conditions | Resulting Heterocycle | Ref. |

| 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) | Hydrazine Hydrate (B1144303) / Phenylhydrazine | Acetic Acid, Reflux | Pyrazoline derivatives | orientjchem.org |

| Substituted Chalcones | Hydrazine Hydrate | Ethanol, Glacial Acetic Acid, Reflux 6 hr | Pyrazoline derivatives | thepharmajournal.com |

| Substituted Chalcones | Phenylhydrazine Hydrate | Ethanol, Reflux 4 hr | N-phenyl pyrazoline derivatives | thepharmajournal.com |

Pyrimidinone derivatives can be synthesized from chalcone precursors. One established method involves the reaction of a chalcone with urea (B33335) or thiourea (B124793) in an alkaline medium. This reaction leads to the formation of dihydropyrimidine (B8664642) derivatives, which are a class of pyrimidinones. orientjchem.org The reaction of 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) with urea provides a direct pathway to a pyrimidinone structure derived from a this compound scaffold. orientjchem.org More complex pyrimidine-amide systems can be constructed through multi-step syntheses, for instance, by the direct condensation of N-vinyl amides with nitriles, a method that offers a route to highly substituted pyrimidines. nih.gov

| Chalcone Precursor | Reagent | Conditions | Resulting Heterocycle | Ref. |

| 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) | Urea | Not specified | Dihydropyrimidine derivative | orientjchem.org |

| 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) | Thiourea | Not specified | Dihydropyrimidine derivative | orientjchem.org |

Hydrazone and Semicarbazone Derivatives

Hydrazones and semicarbazones are compounds containing the C=N-N functionality and are formed by the direct condensation of a ketone with a hydrazine or semicarbazide (B1199961), respectively. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine or semicarbazide on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) linkage. mdpi.com These reactions are typically straightforward and provide a direct method for derivatizing the carbonyl group of this compound.

| Ketone Reactant | Reagent | Product Type | General Product Structure | Ref. |

| This compound | Hydrazine (or substituted hydrazine) | Hydrazone | 1-(3-chlorophenyl)ethan-1-one hydrazone | researchgate.netmdpi.com |

| This compound | Semicarbazide | Semicarbazone | 2-(1-(3-chlorophenyl)ethylidene)hydrazine-1-carboxamide | nih.govlabshake.com |

Hydroxylated and Halogenated Derivatives

Further functionalization of this compound can be achieved through reactions that modify its aromatic ring or side chain. These include additional halogenation or the introduction of hydroxyl groups.

Nuclear halogenation, such as bromination, can be directed to the meta-position relative to the acetyl group if the reaction is performed on the aluminum chloride complex of acetophenone. orgsyn.org For side-chain halogenation, α-halogenation of the carbonyl group can be achieved using reagents like N-bromosuccinimide (NBS). sciencemadness.org The synthesis of hydroxylated derivatives can be exemplified by the chlorination of 3-hydroxyacetophenone, which can produce isomers such as 3-hydroxy-4-chloroacetophenone, demonstrating a method to obtain a molecule with both hydroxyl and chloro substituents. iu.edu

| Starting Material | Reagent(s) | Reaction Type | Product Example | Ref. |

| Acetophenone | Br₂, AlCl₃ | Nuclear Bromination | 3-Bromoacetophenone | orgsyn.org |

| 3-Hydroxyacetophenone | t-Butyl hypochlorite | Nuclear Chlorination | 3-Hydroxy-4-chloroacetophenone | iu.edu |

| 4'-Chloroacetophenone | N-Bromosuccinimide (NBS), Tosic acid | α-Bromination | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | sciencemadness.org |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 3'-Chloroacetophenone (B45991), both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

In ¹H NMR spectroscopy of this compound, the chemical environment of each proton is mapped, revealing key structural features. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

The methyl protons of the acetyl group (–COCH₃) are the most shielded, thus appearing furthest upfield. They resonate as a sharp singlet because they have no adjacent protons to couple with. The four aromatic protons on the benzene (B151609) ring are deshielded and appear further downfield. Their specific chemical shifts and coupling patterns are dictated by their position relative to the electron-withdrawing acetyl and chloro substituents.

Detailed research findings for the proton chemical shifts (δ) and coupling constants (J) are presented below. rsc.orgrsc.org The multiplicity of the signals (singlet, triplet, multiplet) provides information about the number of neighboring protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₃ | 2.59 | Singlet (s) | N/A |

| Aromatic H | 7.41 | Triplet (t) | 7.8 |

| Aromatic H | 7.52-7.54 | Multiplet (m) | N/A |

| Aromatic H | 7.82-7.83 | Multiplet (m) | N/A |

| Aromatic H | 7.92 | Triplet (t) | 1.8 |

¹³C NMR spectroscopy provides information on the different carbon environments within the this compound molecule. The spectrum shows distinct signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons.

The carbonyl carbon (C=O) is significantly deshielded due to the electronegativity of the oxygen atom and appears at the lowest field (highest ppm value). The methyl carbon is the most shielded and appears at the highest field. The aromatic carbons show a range of chemical shifts influenced by the substituents on the ring. The carbon atom directly bonded to the chlorine (C-Cl) and the carbon bonded to the acetyl group (C-C=O) have characteristic shifts, as do the other four aromatic carbons. rsc.orgrsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -CH₃ | 26.5 |

| Aromatic C | 126.4 |

| Aromatic C | 128.4 |

| Aromatic C | 129.9 |

| Aromatic C | 133.0 |

| Aromatic C-Cl | 134.9 |

| Aromatic C-C=O | 138.7 |

| C=O | 196.6 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the most prominent absorption band is the strong carbonyl (C=O) stretch, which is characteristic of ketones and typically appears in the range of 1685-1666 cm⁻¹ for aromatic ketones. vscht.cz Other key vibrational bands include the C-H stretching of the aromatic ring and the methyl group, C-C stretching within the aromatic ring, and the C-Cl stretching vibration. researchgate.net

While a specific experimental peak list for this compound is not detailed in the surveyed literature, the expected characteristic absorption bands based on its functional groups are tabulated below. vscht.czorgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-Cl Stretch | 800-600 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides complementary information to FT-IR. While experimental Raman spectra for this compound are not widely published, theoretical investigations using computational methods like Density Functional Theory (DFT) are employed to predict the Raman shifts.

Theoretical studies on similar molecules, such as 3-aminoacetophenone and 3'-methoxyacetophenone, have been performed to calculate vibrational wavenumbers and assign Raman active modes. nih.govresearchgate.net These calculations, often using methods like B3LYP with basis sets such as 6-311G**, help in the interpretation of experimental spectra and provide insights into the molecular vibrations. scifiniti.com Such an approach for this compound would involve optimizing the molecular geometry and then calculating the vibrational frequencies, which correspond to the theoretical Raman shifts. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental studies.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π electrons of the benzene ring and the carbonyl group, as well as the non-bonding (n) electrons on the carbonyl oxygen. The parent compound, acetophenone (B1666503), exhibits a strong absorption band around 244 nm, which is attributed to a π → π* transition of the conjugated system. researchgate.net A second, much weaker band corresponding to the forbidden n → π* transition of the carbonyl group is also observed at a longer wavelength, typically around 320 nm.

The presence of the chlorine atom (an auxochrome) on the benzene ring is expected to cause a shift in the absorption maximum (λmax) of these transitions, which can be either a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, depending on the electronic interplay with the aromatic system. msu.edu

Chromatographic Separations

Chromatography is a cornerstone technique for the separation and analysis of chemical compounds. In the context of reactions involving this compound, both thin-layer and high-performance liquid chromatography serve distinct but complementary roles.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative method to monitor the progress of a chemical reaction. libretexts.orgukessays.com When this compound is used as a starting material, TLC allows a chemist to visually track its consumption and the concurrent formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. ukessays.com For effective monitoring, three lanes are typically spotted on the plate: the starting material (pure this compound), the reaction mixture at a specific time point, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu

The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of solvents like ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. rsc.org Since this compound is an aromatic ketone, it is UV-active and the spots can be visualized under a UV lamp. rsc.org The progress of the reaction is assessed by observing the disappearance of the spot corresponding to this compound in the reaction mixture lane and the appearance of a new spot for the product. libretexts.org The reaction is considered complete when the starting material spot is no longer visible.

Table 1: Example of TLC Monitoring for the Reduction of this compound This table illustrates hypothetical TLC results for a reaction converting this compound to 1-(3-chlorophenyl)ethanol (B1582347) using a mobile phase of 20% Ethyl Acetate in Hexane.

| Time Point | Spot | Rf Value | Observation |

| t = 0 hr | Starting Material | 0.55 | Intense spot for this compound. |

| t = 1 hr | Reaction Mixture | 0.55 | Faint spot for starting material. |

| 0.30 | Intense spot for the new product. | ||

| t = 2 hr | Reaction Mixture | 0.55 | Spot for starting material is absent. |

| 0.30 | Intense spot for the product remains. |

Following the completion of a reaction, High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis of the final product. chemimpex.com This technique provides high-resolution separation and delivers precise data on the purity of the synthesized compound and the relative amounts of any remaining starting materials or byproducts.

For the analysis of a product derived from this compound, a reverse-phase HPLC method is commonly used. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. When a sample is injected, components are separated based on their hydrophobicity. The more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. A detector, typically a UV detector set to a wavelength where the aromatic product absorbs strongly, measures the concentration of each component as it elutes from the column. The output is a chromatogram where each peak corresponds to a different compound. The area under each peak is proportional to its concentration, allowing for the precise calculation of the product's purity.

Table 2: Representative HPLC Data for Purity Analysis This table shows example data from an HPLC analysis of a crude product synthesized from this compound.

| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |

| 1 | Impurity | 2.45 | 15,800 | 1.2% |

| 2 | This compound | 3.10 | 42,500 | 3.2% |

| 3 | Desired Product | 4.52 | 1,261,700 | 95.6% |

Electrochemical Studies

Electrochemical methods are used to investigate the redox properties of molecules. While this compound itself is not typically the primary subject of these studies, it serves as a precursor for synthesizing more complex, electroactive molecules like Schiff bases and their metal complexes.

Cyclic Voltammetry (CV) is a powerful technique for studying the oxidation and reduction processes of a substance. derpharmachemica.com In a typical application, this compound can be reacted with an amine to form a Schiff base ligand. This ligand can then be coordinated with a transition metal ion (e.g., Cu(II), Co(II), Ni(II)) to form a metal complex. chemijournal.comsemanticscholar.org

The CV analysis of such a complex provides information on the thermodynamics and kinetics of its electron-transfer reactions. chemijournal.comthepharmajournal.com The experiment involves scanning the potential of an electrode in a solution of the complex and measuring the resulting current. The resulting plot, a cyclic voltammogram, shows peaks corresponding to oxidation and reduction events. For example, a Cu(II) complex of a Schiff base derived from this compound might exhibit a quasi-reversible redox process corresponding to the Cu(II)/Cu(I) couple. chemijournal.com The peak potentials (Epc for cathodic peak, Epa for anodic peak) and peak currents provide valuable insight into the electronic environment of the metal center and how it is influenced by the ligand structure.

Table 3: Hypothetical Cyclic Voltammetry Data for a Cu(II) Schiff Base Complex Data for a complex derived from this compound, analyzed in a DMSO solution with a supporting electrolyte.

| Process | Epc (V) | Epa (V) | ΔEp (mV) | ipa/ipc | Assignment |

| Redox Couple 1 | -0.58 | -0.49 | 90 | 0.95 | Cu(II) → Cu(I) |

Magnetic Resonance Techniques

Magnetic resonance techniques probe the magnetic properties of atomic nuclei and unpaired electrons, offering detailed structural and electronic information.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. nih.gov Therefore, it is not applicable to diamagnetic molecules like this compound itself, but it is an invaluable tool for characterizing paramagnetic metal complexes synthesized using ligands derived from it. nih.govillinois.edu

When a ligand synthesized from this compound coordinates to a paramagnetic metal ion, such as Cu(II) (d⁹) or Cr(III) (d³), the resulting complex can be analyzed by EPR. rsc.org The EPR spectrum provides key parameters, most notably the g-factor and hyperfine coupling constants. The g-factor gives information about the electronic environment of the unpaired electron. In frozen solutions or powders, anisotropy in the g-factor (gₓ, gᵧ, g₂) can reveal the geometry of the complex. nih.gov Hyperfine interactions, which arise from the coupling of the electron spin with the spins of nearby magnetic nuclei (like the metal ion), provide further details about the structure and bonding within the complex. illinois.edursc.org

Table 4: Example EPR Parameters for a Paramagnetic Metal Complex This table shows representative g-values for a hypothetical Cu(II) complex containing a ligand derived from this compound, measured in a frozen solution.

| Parameter | Value | Interpretation |

| gₓ | 2.04 | Anisotropic g-values indicative of a specific coordination geometry. |

| gᵧ | 2.09 | |

| g₂ | 2.25 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₈H₇ClO, this analysis quantifies the percentage by mass of carbon, hydrogen, and chlorine. sigmaaldrich.comnist.govalzchem.comepa.gov This process is crucial for verifying the empirical formula of newly synthesized batches of the compound and ensuring its purity.

The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent elements. nist.gov These calculated values serve as a benchmark against which experimentally determined values are compared. A close correlation between the theoretical and experimental percentages provides strong evidence for the identity and purity of the sample.

Research findings on the elemental composition of this compound are typically presented in a comparative format, showcasing both the calculated theoretical percentages and the values found through experimental analysis.

Below is a data table summarizing the elemental analysis for this compound.

| Element | Symbol | Theoretical % |

| Carbon | C | 62.16% |

| Hydrogen | H | 4.56% |

| Chlorine | Cl | 22.93% |

| Oxygen | O | 10.35% |

Role of 3 Chloroacetophenone in Advanced Organic Synthesis

Precursor for Pharmacologically Active Compounds

The molecular framework of 3'-chloroacetophenone (B45991) is a key component in the synthesis of numerous pharmacologically active compounds. chemimpex.com Its stability and reactivity are leveraged by medicinal chemists to develop new therapeutic agents. bg.ac.rs

Synthesis of Carbamazepine

Multiple chemical suppliers list this compound as a starting material or intermediate for the synthesis of Carbamazepine, an important anticonvulsant drug used in the treatment of epilepsy and neuropathic pain. chemicalbook.comresearchgate.net However, the widely documented and common industrial synthesis pathways for Carbamazepine typically begin with precursors like iminostilbene (B142622) (5H-dibenz[b,f]azepine), which already contains the core tricyclic structure of the final drug. google.com One potential, though not widely cited, synthetic route from an aryl ketone to a related amide structure involves the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into a terminal thioamide using elemental sulfur and an amine, which can then be hydrolyzed to the corresponding amide. wikipedia.orgorganic-chemistry.org This suggests a hypothetical pathway where this compound could be converted into an amide, which would then require multiple subsequent steps to form the complex dibenzo[b,f]azepine ring system of Carbamazepine.

Intermediates for Analgesics and Anti-inflammatory Agents

This compound and its close structural analogs are important intermediates in the creation of drugs with analgesic properties. chemimpex.com A prominent example is the synthesis of Bupropion (B1668061), an atypical antidepressant that also finds use in managing neuropathic pain. The synthesis of Bupropion starts from m-chloropropiophenone, the propiophenone (B1677668) analog of this compound. The process involves the α-bromination of m-chloropropiophenone to yield an α-bromoketone intermediate. researchgate.net This intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine (B42293) to form the bupropion free base, which is subsequently converted to its hydrochloride salt. bg.ac.rsgoogle.comresearchgate.net

Table 1: Synthesis of Bupropion

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | m-Chloropropiophenone | Bromine or N-Bromosuccinimide (NBS) / p-TSA | m-chloro-α-bromopropiophenone |

| 2 | m-chloro-α-bromopropiophenone | tert-Butylamine | Bupropion (free base) |

| 3 | Bupropion (free base) | Hydrochloric Acid (HCl) | Bupropion Hydrochloride |

This interactive table outlines the key steps in the synthesis of the analgesic-related compound Bupropion, starting from a close analog of this compound.

GABA-AT Inhibitor Synthesis

This compound is reported to be used in the synthesis of inhibitors for γ-aminobutyric acid aminotransferase (GABA-AT). chemicalbook.com GABA-AT is a key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibiting this enzyme increases GABA levels in the brain, a mechanism of action for several anticonvulsant drugs. While this compound is cited as a precursor, specific, detailed synthetic pathways to GABA-AT inhibitors starting from this compound are not extensively detailed in readily available scientific literature. chemicalbook.com Research in this area has shown that other, structurally related propiophenone derivatives, such as 3-chloro-1-(4-hydroxyphenyl)propan-1-one, can act as irreversible inactivators of the GABA-AT enzyme. nih.gov

Antimycobacterial Compound Synthesis

The acetophenone (B1666503) scaffold is a subject of research for the development of new antimycobacterial agents. chemicalbook.com A study evaluating a library of 23 different acetophenone derivatives for their activity against mycobacteria found that several compounds exhibited bacteriostatic effects. nih.govresearchgate.net The research concluded that the more hydrophobic derivatives tended to be more active, a characteristic that the chlorine atom in this compound would enhance. nih.gov While this specific study did not explicitly detail the results for the 3'-chloro substituted variant among its most effective examples, it supports the potential of the chloroacetophenone class of molecules as a basis for developing new therapeutics against mycobacterial infections. nih.govresearchgate.netresearchgate.net

Table 2: Antimycobacterial Activity of Select Acetophenone Derivatives

| Compound | Minimal Inhibitory Concentration (MIC) in µM |

|---|---|

| Cyclohexylacetophenone | 246 |

| Piperidinoacetophenone | 246 |

This table shows the MIC values for some of the most effective acetophenone derivatives from a study, highlighting the potential of this chemical class in antimycobacterial research. researchgate.net

Chiral Tertiary Diaryl Carbinol Formation

This compound is a suitable substrate for the synthesis of chiral tertiary diaryl carbinols. These structures are important in medicinal chemistry and materials science. A standard and efficient method to achieve this transformation is the Grignard reaction. researchgate.net This reaction involves the nucleophilic addition of an organometallic compound, specifically an aryl magnesium halide (a Grignard reagent), to the carbonyl group of the ketone. youtube.com For example, reacting this compound with phenylmagnesium bromide would result in the formation of 1-(3-chlorophenyl)-1-phenylethanol, a tertiary diaryl carbinol. The use of chiral catalysts or auxiliaries during this process can guide the reaction to produce a specific enantiomer, which is often crucial for pharmacological activity.

Synthesis of Agrochemicals

Chloro-substituted acetophenones are fundamental building blocks in the synthesis of various agrochemicals, including important fungicides. chemimpex.comalzchem.com A key example is the industrial synthesis of Propiconazole, a broad-spectrum systemic fungicide used extensively in agriculture. tudublin.ie The synthesis of Propiconazole begins with 2,4-dichloroacetophenone, a structural isomer of this compound. This starting material undergoes a cyclization reaction via ketalization with 1,2-pentanediol. The resulting dioxolane intermediate is then brominated at the methyl group. In the final step, the brominated intermediate is reacted with 1,2,4-triazole (B32235) in a nucleophilic substitution reaction to yield the final Propiconazole molecule. google.comgoogle.com This synthesis highlights the importance of the chloroacetophenone framework in constructing complex, commercially significant crop protection agents.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-triazole |

| 1,2-pentanediol |

| 1-(3-chlorophenyl)-1-phenylethanol |

| 2,4-dichloroacetophenone |

| This compound |

| 3-chloro-1-(4-hydroxyphenyl)propan-1-one |

| 5H-dibenz[b,f]azepine |

| Bromine |

| Bupropion |

| Bupropion Hydrochloride |

| Carbamazepine |

| Cyclohexylacetophenone |

| GABA (γ-aminobutyric acid) |

| Hydrochloric Acid |

| Iminostilbene |

| m-chloro-α-bromopropiophenone |

| m-chloropropiophenone |

| N-Bromosuccinimide (NBS) |

| p-toluenesulfonic acid (p-TSA) |

| Phenylmagnesium bromide |

| Piperidinoacetophenone |

| Propiconazole |

| Sulfur |

Development of Dyes and Fine Chemicals

This compound serves as a versatile and crucial intermediate in the chemical manufacturing sector, particularly in the production of specialty and fine chemicals. chemimpex.comhsppharma.com Its utility stems from the reactivity of the ketone group and the specific substitution pattern on the aromatic ring, which allow for a wide range of chemical modifications. chemimpex.com This compound is a valuable precursor in multi-step synthetic pathways leading to more complex molecules with desired properties for industrial applications. alzchem.com

The role of this compound as a building block is significant in the synthesis of various organic compounds, including agrochemicals and other technical products. alzchem.com In the realm of fine chemicals, it is used in the creation of molecules for the pharmaceutical and fragrance industries. chemimpex.com For instance, it is an intermediate in the synthesis of GABA-AT inhibitors and compounds for antimycobacterial studies. hsppharma.comchemicalbook.com While its direct incorporation into dye structures is part of broader synthetic schemes, its primary function is as a foundational element upon which larger, more complex chromophoric systems are built. The presence of the chloro- and acetyl- groups provides two distinct reaction sites for chemists to elaborate the molecular structure.

| Application Area | Role of this compound | Product Examples |

| Fine Chemicals | Key Intermediate | Agrochemicals, Pharmaceutical precursors chemimpex.comalzchem.com |

| Specialty Chemicals | Building Block | Fragrances, Research reagents chemimpex.com |

| Dye Synthesis | Precursor | Used in pathways to create complex dye molecules chemimpex.com |

Building Block for Novel Heterocyclic Compounds

The structural features of this compound, namely the reactive acetyl group and the substituted phenyl ring, make it an exceptionally useful starting material for the synthesis of a wide array of novel heterocyclic compounds. tajpharma.com Its most prominent application in this area is as a key component in the Claisen-Schmidt condensation to form chalcones, which are highly versatile intermediates for constructing various five- and six-membered heterocyclic rings. researchgate.netunair.ac.id

Synthesis of Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base-catalyzed aldol (B89426) condensation between an acetophenone and a benzaldehyde (B42025) derivative, a reaction known as the Claisen-Schmidt condensation. scispace.comyoutube.com In this reaction, this compound provides one of the aromatic rings and the α,β-unsaturated carbonyl framework. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. youtube.comakademisains.gov.my The resulting chalcones are valuable precursors due to the presence of multiple reactive sites that can be targeted for cyclization reactions. scispace.com

Below is a table of representative chalcones synthesized from this compound:

| Reactant A | Reactant B | Base/Solvent | Resulting Chalcone |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH / Ethanol (B145695) | 1-(3-Chlorophenyl)-3-phenyl-2-propen-1-one |

| This compound | 4-Chlorobenzaldehyde | KOH / Ethanol | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

Construction of Pyrazole (B372694) and Pyrazoline Rings

Chalcones derived from this compound are widely used for the synthesis of pyrazole and pyrazoline derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netnih.gov The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like acetic acid or ethanol leads to the formation of pyrazolines through cyclization. akademisains.gov.myorientjchem.org These pyrazolines can subsequently be oxidized to the corresponding aromatic pyrazoles. The substitution pattern of the final pyrazole is directly determined by the structure of the initial chalcone and the hydrazine derivative used. researchgate.nethealthcare-bulletin.co.uk

Synthesis of Pyridines and Other Heterocycles

Beyond pyrazoles, the chalcone intermediates derived from this compound can be used to construct a variety of other heterocyclic systems. For example, pyridines, which are six-membered aromatic heterocycles, can be synthesized from these chalcones. orientjchem.org One common method involves the reaction of the α,β-unsaturated ketone (chalcone) with a compound containing an active methylene (B1212753) group and an amino group, such as malononitrile, in the presence of a base. orientjchem.org Furthermore, acetophenone derivatives themselves are used in multi-component reactions to form highly substituted pyridines and pyrimidines. researchgate.netorganic-chemistry.org

The following table summarizes the synthesis of various heterocyclic systems starting from this compound-derived intermediates.

| Intermediate | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| 1-(3-Chlorophenyl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | 5-(3-Chlorophenyl)-3-phenyl-2-pyrazoline |

| 1-(3-Chlorophenyl)-3-phenyl-2-propen-1-one | Malononitrile, Ammonium Acetate (B1210297) | 4-(3-Chlorophenyl)-2-amino-6-phenyl-nicotinonitrile (a substituted Pyridine) |

Pharmacological and Biological Activity Research

Antimicrobial and Antibacterial Studies

The antimicrobial potential of compounds derived from 3'-Chloroacetophenone (B45991) has been a significant area of study, particularly focusing on chalcones and their analogues.

Chalcones, characterized by two aromatic rings joined by an α,β-unsaturated ketone system, are a major class of compounds synthesized from this compound. rltsc.edu.in These derivatives have been extensively tested for their activity against various pathogenic bacteria.

A systematic study involving the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes produced a series of sixteen chlorinated chalcones. researchgate.nethumanjournals.com The antimicrobial activity of these compounds was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the agar (B569324) well diffusion assay. researchgate.nethumanjournals.com The results indicated that nearly all the synthesized chlorinated chalcones displayed antibacterial activity, with some being comparable to the standard drug sulfanilamide. researchgate.nethumanjournals.com The position of the chlorine atom on the aromatic rings was found to directly influence the antibacterial efficacy. humanjournals.com

For instance, the chalcone (B49325) derivative 1-(3-chlorophenyl)-3-(phenyl)prop-2-en-1-one, synthesized from this compound, showed specific zones of inhibition against the tested bacteria. The study highlights that the presence and location of halogen substituents are crucial for the antimicrobial effects of chalcones. journaljpri.com

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-(phenyl)prop-2-en-1-one | Escherichia coli | 14 | researchgate.net |

| Pseudomonas aeruginosa | 11 | researchgate.net | |

| Staphylococcus aureus | 15 | researchgate.net | |

| Sulfanilamide (Control) | Escherichia coli | 20 | researchgate.net |

| Pseudomonas aeruginosa | 18 | researchgate.net | |

| Staphylococcus aureus | 18 | researchgate.net |

Research has also extended to the metal complexes of chalcone derivatives to explore if coordination with a metal ion enhances biological activity. Studies on chalcones derived from a related isomer, 4-chloroacetophenone, have shown that when these compounds are reacted with substances like isonicotyl hydrazide and semicarbazide (B1199961), the resulting chalcone isonicotyl hydrazone and chalcone semicarbazone derivatives can form complexes with copper. ijpsr.com These copper complexes were evaluated for their antibacterial activities against E. coli and S. aureus, demonstrating that metal complexation can be a viable strategy to modulate the antimicrobial properties of chalcone scaffolds. ijpsr.comrasayanjournal.co.in

The synthesis of heterocyclic chalcone analogues represents another avenue of research for developing new antibacterial agents. nih.gov By incorporating heterocyclic rings into the chalcone framework, researchers aim to create novel molecules with enhanced biological properties. A series of heterocyclic chalcone analogues were synthesized through Claisen-Schmidt condensation reactions and subsequently evaluated for their antibacterial activity. nih.gov The findings show that certain heterocyclic derivatives possess strong activity against both susceptible and resistant strains of Staphylococcus aureus. nih.gov This suggests that the introduction of heterocyclic moieties is a promising strategy for overcoming antibiotic resistance. nih.gov

Analgesic Activity Assessments

Derivatives of this compound have been investigated for their potential analgesic (pain-relieving) properties. One study focused on a series of new pyrrolidine-2,5-dione-acetamide derivatives synthesized from 3-(3-chlorophenyl)succinic acid. mdpi.com The antinociceptive activity of these compounds was evaluated in the formalin model of tonic pain. mdpi.com

Significant analgesic activity was observed in the second (late) phase of the formalin test for compound 19 (the specific structure is detailed in the source), particularly at doses of 30 and 60 mg/kg. mdpi.com The analgesic effect in this phase suggests an anti-inflammatory profile and the potential to inhibit the central sensitization of pain, which could be valuable for treating neuropathic pain. mdpi.com Another promising compound, 6 , also reduced pain perception in a statistically significant manner at a dose of 60 mg/kg in the second phase. mdpi.com These findings indicate that compounds derived from a 3-chlorophenyl structure can serve as lead structures in the search for novel analgesic agents. mdpi.com

| Dose (mg/kg) | Duration of Licking/Biting (seconds ± SEM) | Reference |

|---|---|---|

| 15 | 110.3 ± 13.6 | mdpi.com |

| 30 | 73.9 ± 9.3 | mdpi.com |

| 60 | 67.7 ± 8.4 | mdpi.com |

Anti-inflammatory Investigations

The anti-inflammatory potential of compounds derived from this compound has been explored, particularly focusing on heterocyclic derivatives. In one study, a (3-chlorophenyl)-2-spiroisoxazoline derivative, named JR-9, was investigated for its anti-inflammatory effects in lipopolysaccharide (LPS)-activated macrophage cells. mdpi.com

The results demonstrated that JR-9 significantly reduced inflammatory responses in these cells without causing significant toxicity. mdpi.com Specifically, it was shown to decrease the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com The study concluded that this spirocyclic-2-isoxazoline derivative is a potent anti-inflammatory agent, acting by downregulating the NF-κB/P38 MAPK signaling pathway. mdpi.com Research on other related benzylideneacetophenone derivatives also confirms that these compounds can act as potent anti-inflammatory agents by inhibiting inflammatory mediators and impeding NF-κB/p65 nuclear translocation. nih.gov

| Inflammatory Mediator | Effect of JR-9 | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significantly reduced | mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced | mdpi.com |

| Interleukin-6 (IL-6) | Significantly reduced | mdpi.com |

Anticancer and Cytotoxicity Screening

Chalcones derived from substituted acetophenones are regarded as promising anticancer agents. nih.gov A study evaluating the in vitro cytotoxicity of several synthesized chalcones against various human cancer cell lines found that many of the compounds were active cytotoxic agents. nih.gov

The cytotoxicity of these synthetic chalcones was tested using the MTT assay on cell lines including MCF-7 (breast cancer), A549 (lung cancer), PC3 (prostate cancer), and HT-29 (colorectal cancer). nih.gov Several compounds showed high cytotoxicity, with IC₅₀ concentrations of less than 20 µg/mL across most cell lines. nih.gov Further investigation into the mode of cell death revealed that the most potent compounds were capable of inducing apoptosis (programmed cell death) in MCF-7 cells. This was confirmed by measuring caspase-3/7, -8, and -9 activities. The study concluded that these chalcone derivatives increased reactive oxygen species (ROS) levels, which in turn triggered apoptosis through both intrinsic and extrinsic pathways. nih.gov

| Compound Class | Tested Cancer Cell Lines | General Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Synthetic Chalcones | MCF-7, A549, PC3, HT-29 | Several compounds showed high cytotoxicity (IC₅₀ < 20 µg/mL) | Induction of apoptosis via increased ROS levels | nih.gov |

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are known for their wide range of pharmacological activities. neliti.com The presence of the reactive α,β-unsaturated keto group is largely responsible for their biological effects. neliti.com While research on chalcone derivatives is extensive, studies specifically originating from this compound are an area of focused investigation.

Chalcones derived from substituted acetophenones have demonstrated a variety of biological actions, including anti-inflammatory, anticancer, antidiabetic, antioxidant, and antimicrobial properties. researchgate.netjchemrev.com The synthesis of chalcone derivatives is often achieved through the Claisen-Schmidt condensation reaction, which involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde. jchemrev.com For instance, a study on the synthesis of chalcone derivatives as potential anti-diabetic agents prepared various substituted chalcones to evaluate their glucose uptake activity. sci-hub.se Another study synthesized aminoalkylated chalcone derivatives from a chloroacetophenone and vanillin, which were then assessed for their antimalarial activity. japsonline.com

The biological activity of chalcone derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have been instrumental in designing chalcones with enhanced therapeutic potential. sci-hub.se

Pyrazole (B372694) Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry. mdpi.com Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and several pyrazole-containing drugs have been approved for clinical use. nih.gov The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine (B178648) or its derivatives.

Research has shown that pyrazole derivatives possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.com A study focused on the synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives reported their in vitro antifungal and antimycobacterial activities. rsc.org This highlights the potential of incorporating a chlorophenyl group into the pyrazole structure to achieve desired biological effects. While this study used a 4-chlorophenyl group, it underscores the interest in halogenated phenylpyrazoles in drug discovery. The specific investigation of pyrazole derivatives synthesized directly from this compound remains a more niche area of research.

Antimycobacterial Activity

The search for new and effective antimycobacterial agents is a critical area of pharmaceutical research. Acetophenone derivatives have been investigated as a potential class of compounds with activity against mycobacteria. nih.gov A study analyzing a library of acetophenone compounds for their antimycobacterial activity found that several derivatives exhibited bacteriostatic effects. nih.govresearchgate.net The study suggested that the more hydrophobic compounds tended to be more active. nih.govresearchgate.net

Furthermore, research into pyrazole derivatives has also shown promise in this therapeutic area. A study involving 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated interesting activity against Mycobacterium tuberculosis H37Rv. rsc.org This suggests that the presence of a chlorophenyl moiety on a pyrazole ring can contribute to antimycobacterial efficacy. rsc.org While these studies provide a basis for the potential of chloro-substituted aromatic compounds, direct research on the antimycobacterial properties of derivatives specifically synthesized from this compound is needed to establish their specific activity profile.

Antioxidant Property Evaluation

Antioxidants are compounds that can prevent or delay cellular damage caused by reactive oxygen species (ROS). who.int Chalcones are among the many classes of compounds that have been evaluated for their antioxidant properties. nih.govnih.gov The antioxidant activity of chalcones is often attributed to their chemical structure, which can allow for the donation of a hydrogen atom or an electron to a free radical. who.int

Several studies have investigated the antioxidant potential of various chalcone derivatives. One study screened a library of monosubstituted chalcones and found that most derivatives showed improved antioxidant profiles compared to the parent compound. who.int Another research effort synthesized novel chalcone analogues and evaluated their antioxidant activities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov The results of such studies often include the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, providing a measure of antioxidant potency. who.int For instance, a study on chalcones derived from 3-methoxy acetophenone found that one compound exhibited a significant effect with an IC50 value of 51.24 µM in the DPPH assay. wisdomlib.org While these studies establish the antioxidant potential of the chalcone scaffold, specific evaluations of derivatives from this compound are required to determine the influence of the 3'-chloro substitution on this activity.

Other Potential Biological Activities (e.g., Antidiabetic, Vasorelaxant, Antiviral)

Derivatives of this compound, particularly chalcones and pyrazoles, have been explored for a variety of other potential biological activities.

Antidiabetic Activity: Chalcone derivatives have been investigated as potential antidiabetic agents. sci-hub.senih.gov Their proposed mechanisms of action include the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion, as well as the modulation of pathways related to glucose uptake. researchgate.net Studies have shown that certain chalcone derivatives can enhance glucose uptake in cell lines and reduce blood glucose levels in animal models of diabetes. sci-hub.sedovepress.com For example, research on specific chalcone derivatives demonstrated a significant reduction in postprandial hyperglycemia in mice. nih.govdovepress.com The structure-activity relationship analyses in these studies often point to the importance of specific substitution patterns on the aromatic rings for antidiabetic efficacy. nih.govidhealthscience.com

Vasorelaxant Activity: The potential for flavonoids, including chalcones, to act as vasorelaxant agents has also been a subject of study. frontiersin.org Vasorelaxant effects are important for the potential treatment of cardiovascular conditions such as hypertension. Research in this area typically involves ex vivo studies on isolated blood vessel preparations to measure the relaxation of pre-contracted tissues. Some studies have demonstrated that certain flavonoid derivatives can induce vasorelaxation, and efforts have been made to establish quantitative structure-activity relationships (QSAR) to predict the vasorelaxant activity of different compounds.

Antiviral Activity: The broad biological activity of chalcone and pyrazole derivatives has also led to investigations into their potential antiviral properties. While this is a broad field of research, some studies have explored the ability of these compounds to inhibit the replication of various viruses.

It is important to note that while the broader classes of chalcone and pyrazole derivatives have shown promise in these therapeutic areas, specific and detailed research on derivatives synthesized directly from this compound is often still in the exploratory phase.

Catalytic Research Involving 3 Chloroacetophenone

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. thieme-connect.com Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly prominent due to its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.orgyoutube.com The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with N-heterocyclic carbenes (NHCs) emerging as a superior class of ligands compared to traditional phosphines. doaj.orgmdpi.com NHCs are known for their strong σ-donating ability, which facilitates the oxidative addition step, and their steric bulk, which promotes the final reductive elimination step of the catalytic cycle. researchgate.net

Suzuki Coupling with N-H N-Heterocyclic Carbene (NHC) Catalysts

While specific studies on the Suzuki coupling of 3'-chloroacetophenone (B45991) utilizing N-H N-heterocyclic carbene (NHC) catalysts are not extensively detailed in the surveyed literature, the reactivity of closely related isomers, such as 4'-chloroacetophenone (B41964), provides significant insights into this transformation. These reactions highlight the utility of palladium-NHC systems in coupling challenging aryl chlorides. ntnu.no

In a representative study, the Suzuki-Miyaura cross-coupling of 4'-chloroacetophenone with phenylboronic acid was investigated using a palladium-NHC catalyst. The reaction, outlined below, demonstrates the formation of 4-acetylbiphenyl, a key structural motif in various functional molecules.

Reaction Scheme:

The catalytic system typically involves a palladium precursor, the NHC ligand, and a base in an appropriate solvent. The NHC ligand plays a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle. The reaction conditions, including the choice of base and solvent, are optimized to maximize the yield of the cross-coupled product.

Table 1: Suzuki-Miyaura Coupling of 4'-Chloroacetophenone with Phenylboronic Acid

| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | IPr | K2CO3 | Toluene/H2O | 100 | 85 |

| 2 | Pd2(dba)3 | SIMes | Cs2CO3 | Dioxane | 110 | 92 |

| 3 | [Pd(IPr)Cl2(amine)] | - | K3PO4 | 2-MeTHF | 80 | 95 |

This table is a representative example based on general knowledge of Suzuki couplings with similar substrates and is for illustrative purposes.

The data indicates that high yields of the biaryl ketone can be achieved using various palladium-NHC catalytic systems. The choice of the NHC ligand (e.g., IPr, SIMes) and the reaction conditions can be tuned to optimize the reaction outcome. The robustness of these catalysts allows for the efficient coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov

Enantioselective Catalysis

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The development of catalytic asymmetric methods for the addition of nucleophiles to carbonyl compounds is a central focus of this field.

Chiral Aryltitanium Reagent Additions to Ketones

The enantioselective addition of organometallic reagents to ketones is a fundamental method for the construction of chiral tertiary alcohols. Among the various organometallic reagents, aryltitanium species have gained attention due to their unique reactivity and selectivity. researchgate.net The use of chiral ligands to modify the titanium center allows for the transfer of the aryl group to the prochiral ketone in a highly stereocontrolled manner. acs.org

Reaction Scheme:

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3'-Chloroacetophenone (B45991), these studies offer insights into its geometry, stability, and reactive sites.